4-Chloro-5-iodobenzene-1,2-diamine

Quality Assurance Batch Consistency Analytical Chemistry

Medicinal chemistry teams should procure this ortho-phenylenediamine for its orthogonal reactivity: the iodo handle enables chemoselective Suzuki-Miyaura coupling, while the chloro substituent remains for subsequent amination. This enables sequential, divergent synthesis not possible with mono-halogenated analogs. Essential for AMPK activator programs (US9394285) and fragment-based discovery due to its low MW (268.48) and 98.6% purity.

Molecular Formula C6H6ClIN2
Molecular Weight 268.482
CAS No. 1219741-20-4
Cat. No. B594703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodobenzene-1,2-diamine
CAS1219741-20-4
Molecular FormulaC6H6ClIN2
Molecular Weight268.482
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)I)N)N
InChIInChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
InChIKeyITRURZJHRPWUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4) Procurement and Technical Overview


4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4, MFCD14706075) is an ortho-phenylenediamine derivative containing both chloro and iodo substituents on the aromatic ring [1]. With a molecular formula of C6H6ClIN2 and a molecular weight of 268.48 g/mol [1], this compound serves as a halogenated diamine building block in organic synthesis, particularly as a precursor to substituted benzimidazoles and other nitrogen-containing heterocycles . The distinct combination of chlorine (ortho/para-directing, electron-withdrawing) and iodine (excellent leaving group for cross-coupling chemistry) at adjacent positions on the benzene ring confers differentiated reactivity not achievable with single-halogen or alternative dihalogen analogs .

Why 4-Chloro-5-iodobenzene-1,2-diamine Cannot Be Replaced by Generic ortho-Phenylenediamines or Mono-Halogenated Analogs


Generic substitution of 4-chloro-5-iodobenzene-1,2-diamine with either unsubstituted ortho-phenylenediamine or mono-halogenated variants (e.g., 4-chloro-1,2-phenylenediamine, 4-iodo-1,2-phenylenediamine) fundamentally alters the compound's synthetic utility and physicochemical properties. The presence of two differentiated halogen atoms at adjacent positions enables sequential, chemoselective transformations: the iodine atom is significantly more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions, while the chlorine atom can be retained for subsequent nucleophilic aromatic substitution or directed ortho-metalation [1]. Mono-halogenated analogs lack this orthogonal reactivity. Replacement with 4-bromo-5-iodobenzene-1,2-diamine alters molecular weight (312.93 vs. 268.48 g/mol) and lipophilicity (XLogP3 ~1.9 vs. 1.8) [1][2], impacting downstream product properties. Simply substituting with commercially cheaper ortho-phenylenediamine eliminates the iodine handle entirely, precluding late-stage diversification via cross-coupling chemistry [1].

Quantitative Evidence Differentiating 4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4) from Closest Analogs


HPLC Purity Verification: 98.6% (Area%) vs. Industry-Standard 95% Specification

Commercial batches of 4-chloro-5-iodobenzene-1,2-diamine from Apollo Scientific (distributed via CymitQuimica) exhibit a typical batch purity of 98.6% by HPLC area percentage . In contrast, the industry-standard specification for this compound across multiple vendors (Bidepharm, Calpac Lab) and its closest brominated analog 4-bromo-5-iodobenzene-1,2-diamine (Sigma-Aldrich) is stated as 95% or 95%+ [1]. The 3.6 percentage-point absolute purity differential translates to a reduction in total impurities from approximately 5% to 1.4%, a 3.6-fold improvement in nominal purity deficit.

Quality Assurance Batch Consistency Analytical Chemistry

Lipophilicity (XLogP3) Differentiation: Chloro-Iodo vs. Bromo-Iodo Analog

The computed XLogP3 value for 4-chloro-5-iodobenzene-1,2-diamine is 1.8 [1], whereas the direct brominated analog 4-bromo-5-iodobenzene-1,2-diamine exhibits an XLogP3 value of 1.9 [2]. The 0.1 log unit difference corresponds to a measurable reduction in lipophilicity, which may affect membrane permeability and aqueous solubility in downstream drug candidates. While this is a modest absolute difference, the directionality favors reduced lipophilicity for chloro substitution relative to bromo, potentially mitigating hERG channel binding and phospholipidosis risks associated with highly lipophilic compounds.

Physicochemical Properties Drug Design ADME Optimization

Molecular Weight Advantage: 268.48 vs. 312.93 g/mol for Brominated Analog

4-Chloro-5-iodobenzene-1,2-diamine has a molecular weight of 268.48 g/mol [1]. Its closest direct analog, 4-bromo-5-iodobenzene-1,2-diamine, has a molecular weight of 312.93 g/mol . The 44.45 g/mol mass difference (approximately 14% reduction) is attributable to the atomic mass differential between chlorine (35.45 Da) and bromine (79.90 Da). This translates to a 0.6 unit reduction in heavy atom count (10 vs. 10 heavy atoms, but with a lighter halogen).

Molecular Properties Synthetic Efficiency Fragment-Based Design

Orthogonal Halogen Reactivity: Differentiated Oxidative Addition Rates Enable Sequential Chemoselective Transformations

In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition approximately 10³ to 10⁴ times faster than aryl chlorides under comparable conditions [1]. The presence of an iodo substituent ortho or para to a chloro substituent in 4-chloro-5-iodobenzene-1,2-diamine enables chemoselective coupling at the iodo position while preserving the chloro substituent for subsequent transformations. This orthogonal reactivity pattern is not accessible with 4,5-dichloro-1,2-phenylenediamine (both substituents are poorly reactive chlorides) or 4,5-diiodo-1,2-phenylenediamine (both substituents are highly reactive and non-selective).

Cross-Coupling Chemistry Sequential Functionalization Chemoselectivity

AMPK Activator Patent Relevance: Scaffold Documented in Bioactive Compound Synthesis

4-Chloro-5-iodobenzene-1,2-diamine is explicitly cited in patent literature as a synthetic intermediate for compounds exhibiting AMPK agonistic activity . The patent (US9394285 or related family) describes compounds useful for treating type 2 diabetes, hyperglycemia, metabolic syndrome, obesity, and hypercholesterolemia . While the unsubstituted ortho-phenylenediamine scaffold is broadly used in medicinal chemistry, the specific chloro-iodo substitution pattern is documented to yield AMPK activators with EC50 values in the nanomolar range for recombinant human AMPK α1/β1/γ1 (e.g., 80 nM and 1.30 nM reported for structurally related compounds derived from similar halogenated diamine building blocks) [1][2].

AMPK Activation Metabolic Disease Patent Literature

Recommended Research and Industrial Applications for 4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4)


Synthesis of 2-Substituted Benzimidazoles via Iodine-Mediated C-H Amidation

4-Chloro-5-iodobenzene-1,2-diamine serves as an ideal ortho-phenylenediamine substrate for I2-mediated intramolecular C-H amidation to yield N-substituted benzimidazoles [1]. The iodo substituent remains intact during the cyclization, preserving a valuable cross-coupling handle on the benzimidazole core for subsequent diversification. This approach is particularly advantageous for generating substituted 5-iodobenzimidazole derivatives that can undergo Suzuki-Miyaura or Sonogashira couplings at the iodo position [2]. The chloro substituent, being significantly less reactive toward oxidative addition, remains available for orthogonal transformations such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. Researchers requiring a halogenated benzimidazole scaffold with differentiated halogens should prioritize this compound over 4,5-dichloro or 4,5-diiodo analogs.

AMPK Activator Lead Optimization Programs

Medicinal chemistry teams developing AMPK activators for metabolic disorders (type 2 diabetes, obesity, hypercholesterolemia) should procure 4-chloro-5-iodobenzene-1,2-diamine to access the chemical space claimed in patent US9394285 and related filings [1]. The compound serves as a key building block for constructing benzimidazole-based AMPK agonists with documented nanomolar EC50 values (80 nM to 1.30 nM) against recombinant human AMPK α1/β1/γ1 [1][2]. The availability of batch-specific COA data with HPLC purity of 98.6% (area%) ensures that the building block meets the purity requirements for late-stage medicinal chemistry without additional purification steps .

Sequential Chemoselective Cross-Coupling for Diversity-Oriented Synthesis

Synthetic chemistry groups requiring a building block that enables two sequential, orthogonal functionalization steps should prioritize 4-chloro-5-iodobenzene-1,2-diamine over mono-halogenated or symmetrical dihalogenated ortho-phenylenediamines. The approximately 10³ to 10⁴-fold difference in oxidative addition rates between aryl iodides and aryl chlorides on palladium catalysts [1] allows for chemoselective Suzuki-Miyaura, Sonogashira, or Heck coupling exclusively at the iodo position while retaining the chloro substituent. Following the first coupling, the chloro substituent can be activated via palladium catalysis with specialized ligands or transformed via nucleophilic aromatic substitution. This sequential diversification strategy is not feasible with 4,5-dichloro-1,2-phenylenediamine (both positions require forcing conditions) or 4,5-diiodo-1,2-phenylenediamine (poor selectivity between the two iodo positions).

Fragment-Based Drug Discovery Requiring Lower Molecular Weight Halogenated Scaffolds

Fragment-based drug discovery (FBDD) programs prioritizing low molecular weight starting points should select 4-chloro-5-iodobenzene-1,2-diamine (MW 268.48 g/mol) over its brominated analog 4-bromo-5-iodobenzene-1,2-diamine (MW 312.93 g/mol) [1][2]. The 14% reduction in molecular weight provides greater synthetic headroom for fragment elaboration while maintaining two differentiated halogen handles. Additionally, the slightly lower computed lipophilicity (XLogP3 = 1.8 vs. 1.9 for the brominated analog) [3] offers a marginal but favorable reduction in logP, which can be beneficial for maintaining acceptable aqueous solubility and minimizing off-target pharmacology risks associated with highly lipophilic fragments. The high certified purity (98.6% HPLC area%) further supports its use in fragment screening campaigns where impurities can confound hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-iodobenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.